
1-(3,4-Dichlorophenyl)-4-(1-phenylethyl)piperazine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "1-(3,4-Dichlorophenyl)-4-(1-phenylethyl)piperazine dihydrochloride" is not directly mentioned in the provided papers. However, the papers do discuss various piperazine derivatives and their synthesis, which can provide insights into the general class of compounds to which the target compound belongs. Piperazine derivatives are known for their potential pharmacological properties and are often explored for their antidepressant, antianxiety, and anti-inflammatory activities, as well as their structural and electronic properties .
Synthesis Analysis
The synthesis of piperazine derivatives typically involves multi-step reactions starting from simple precursors. For instance, the synthesis of 1-methyl-4-(alkoxyphenyl thiocarbamyl)piperazine hydrochlorides involves the reaction of 1-methyl piperazine with alkoxyphenyl isothiocyanates in an ethereal solution, followed by the formation of hydrochlorides by passing hydrogen chloride into the solution . Another example is the synthesis of 1-(3-chlorophenyl) piperazine from 3-chloroaniline and bis-(2-chloroethyl) amine hydrochloride, with subsequent reaction with 1-bromo-3-chloropropane to yield a chloropropyl piperazine hydrochloride . These methods demonstrate the versatility of piperazine chemistry and the ability to introduce various substituents to the piperazine core.
Molecular Structure Analysis
The molecular structure of piperazine derivatives is often characterized using spectral data analysis, including IR, NMR, and mass spectrometry. X-ray crystallography can also be used to determine the crystal system and point group of the synthesized compounds, as seen in the study of 4-(3-chlorophenyl)-1-(3-chloropropyl)piperazin-1-ium chloride, which crystallizes in the monoclinic crystal system with P 21/c point group . Theoretical calculations, such as DFT, can complement experimental data to provide insights into the structural and electronic properties of these compounds .
Chemical Reactions Analysis
Piperazine derivatives can undergo various chemical reactions, depending on their substituents. For example, the Mannich reaction is used to produce certain piperazine derivatives, as mentioned in the synthesis of novel oxazoline compounds . Reductive amination is another reaction utilized in the synthesis of chlorophenyl piperazin-1-ium chloride . These reactions are crucial for the functionalization of the piperazine ring and the introduction of pharmacologically relevant groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. Theoretical calculations can predict properties like chemical hardness, chemical potential, and electrophilicity index, which are important for understanding the reactivity of these compounds . Additionally, the biological properties, such as cytotoxic potential against cancer cell lines or activity against specific proteins, can be assessed through experimental studies and computational predictions, such as molecular docking .
Scientific Research Applications
Piperazine Derivatives in Medicinal Chemistry
Piperazine and its analogues are privileged scaffolds in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. These compounds have been extensively studied for their potential therapeutic applications, including but not limited to, antipsychotic, antidepressant, anti-inflammatory, and antineoplastic activities. The versatility of the piperazine ring allows for the development of novel therapeutic agents with improved efficacy and safety profiles. For instance, piperazine derivatives have shown promise as antineoplastic agents, with some compounds demonstrating greater tumor-selective toxicity and the ability to act as modulators of multi-drug resistance. This suggests their potential for further development as cancer therapeutics (Mohammad Hossain, Carlos E Enci, J. Dimmock, U. Das, 2020).
Role in Neuropharmacology
Piperazine-based compounds also play a significant role in neuropharmacology, particularly in the development of drugs targeting dopamine receptors for the treatment of neuropsychiatric disorders. The structure-activity relationship studies of these compounds have contributed significantly to understanding the molecular basis of their therapeutic effects. For example, dopamine D2 receptor ligands with piperazine components are used to treat conditions such as schizophrenia, Parkinson's disease, depression, and anxiety, highlighting the importance of the piperazine scaffold in the design of drugs with central nervous system activity (Radomír Jůza, K. Musílek, E. Mezeiova, O. Soukup, J. Korábečný, 2022).
Anti-Mycobacterial Activity
The anti-mycobacterial properties of piperazine derivatives represent another critical area of research. These compounds have shown potential activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. The design and structure-activity relationship (SAR) of piperazine-based anti-TB molecules offer insights into developing safer, selective, and cost-effective anti-mycobacterial agents, addressing the pressing need for new therapeutic options against tuberculosis (P. Girase, Sanjeev Dhawan, Vishal Kumar, S. Shinde, M. Palkar, R. Karpoormath, 2020).
Safety And Hazards
properties
IUPAC Name |
1-(3,4-dichlorophenyl)-4-(1-phenylethyl)piperazine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Cl2N2.2ClH/c1-14(15-5-3-2-4-6-15)21-9-11-22(12-10-21)16-7-8-17(19)18(20)13-16;;/h2-8,13-14H,9-12H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHFCMXQWOFQXKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CCN(CC2)C3=CC(=C(C=C3)Cl)Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22Cl4N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dichlorophenyl)-4-(1-phenylethyl)piperazine dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

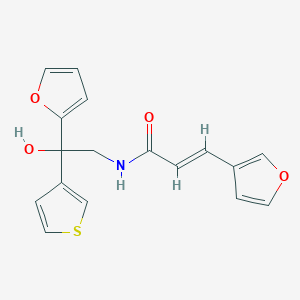
![N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-fluorobenzamide](/img/structure/B2541673.png)
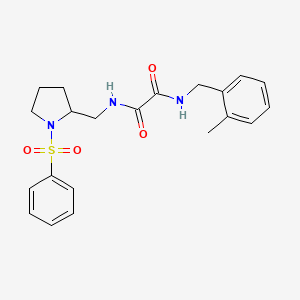
![6-(3-Hydroxyphenyl)-2,4-dimethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2541677.png)
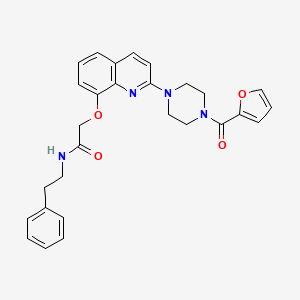
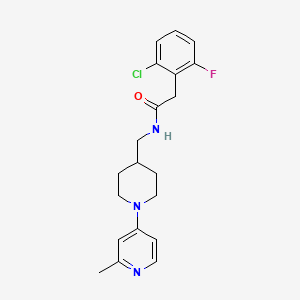
![N-(3-cyanophenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2541681.png)
![8-chloro-2-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2541683.png)

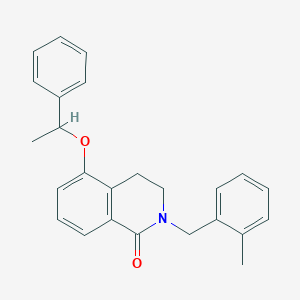
![2-[1-[(2-Fluorophenyl)methyl]piperidin-3-yl]-1,3-benzoxazole](/img/structure/B2541688.png)
![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2541690.png)
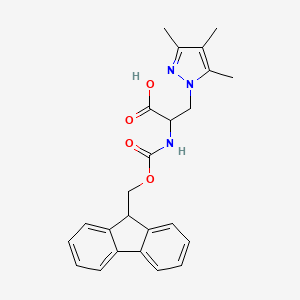
![N-(9H-fluoren-2-yl)-2-[3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl]acetamide](/img/structure/B2541694.png)